molecular formula C15H23NO2 B12004275 1-(Cyclohexylamino)-3-phenoxy-2-propanol

1-(Cyclohexylamino)-3-phenoxy-2-propanol

Cat. No.: B12004275
M. Wt: 249.35 g/mol
InChI Key: UDLYZOOOOAAUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylamino)-3-phenoxy-2-propanol is a secondary alcohol with a cyclohexylamino group at position 1 and a phenoxy group at position 2. Its molecular formula is C₁₅H₂₁NO₂, and it exhibits a molecular weight of 247.33 g/mol. The compound’s structure combines lipophilic (cyclohexyl, phenoxy) and hydrophilic (propanol) moieties, making it relevant in pharmaceutical synthesis and catalysis .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

1-(cyclohexylamino)-3-phenoxypropan-2-ol

InChI

InChI=1S/C15H23NO2/c17-14(11-16-13-7-3-1-4-8-13)12-18-15-9-5-2-6-10-15/h2,5-6,9-10,13-14,16-17H,1,3-4,7-8,11-12H2

InChI Key

UDLYZOOOOAAUHF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol can be synthesized through several methodsThe reaction typically occurs under mild conditions, with the use of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production of 1-(Cyclohexylamino)-3-phenoxy-2-propanol often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylamino)-3-phenoxy-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclohexylamino)-3-phenoxy-2-propanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-phenoxy-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares 1-(Cyclohexylamino)-3-phenoxy-2-propanol with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significant Findings
1-(Cyclohexylamino)-3-phenoxy-2-propanol C₁₅H₂₁NO₂ 247.33 Cyclohexylamino, phenoxy Intermediate in β-blocker synthesis
1-(Isopropylamino)-3-phenoxy-2-propanol C₁₂H₁₉NO₂ 209.29 Isopropylamino, phenoxy β-blocker building block; enantioselective enzymatic resolution (ee >99%)
1-(Cyclohexylamino)-2-propanol C₉H₁₉NO 157.26 Cyclohexylamino, hydroxyl Precursor to Hexylcaine (local anesthetic)
Hexylcaine (Benzoate ester derivative) C₁₆H₂₃NO₂ 261.36 Cyclohexylamino, benzoate ester Local anesthetic; enhanced lipophilicity
1-(1H-Indol-3-yl)-3-phenoxy-2-propanol C₁₇H₁₇NO₂ 267.33 Indolyl, phenoxy Synthesized via nano MgO-catalyzed Friedel-Crafts alkylation (95% yield)

Physicochemical Properties

  • Solubility: The hydroxyl group in propanol derivatives improves aqueous solubility, whereas ester derivatives like Hexylcaine prioritize lipid solubility for topical use .

Research Findings and Industrial Relevance

  • Catalytic Advancements: Nano MgO catalysts enable efficient synthesis of phenoxy-propanol derivatives, reducing reaction times and improving yields (e.g., 95% for indolyl analog) .
  • Drug Development: Structural modifications (e.g., esterification, amino group variation) tailor compounds for specific applications, such as β-blockers (isopropylamino) or anesthetics (cyclohexylamino) .
  • Toxicity and Safety: Derivatives like 4-(Cyclohexylamino)phenol (CAS 10014-69-4) require stringent safety protocols due to hazardous classification, underscoring the importance of substituent effects on toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.